molecular formula C4H6O3 B1683651 1,3-Dioxan-2-one CAS No. 2453-03-4

1,3-Dioxan-2-one

Cat. No.: B1683651
CAS No.: 2453-03-4
M. Wt: 102.09 g/mol
InChI Key: YFHICDDUDORKJB-UHFFFAOYSA-N
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Description

1,3-Dioxan-2-one is a six-membered cyclic carbonate with the molecular formula C4H6O3 It is a colorless, crystalline solid that is soluble in organic solvents

Mechanism of Action

Target of Action

1,3-Dioxan-2-one, also known as cyclic carbonic acid ester, plays a critical role in numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology . Its primary targets are the olefinic double bonds of homoallylic carbonic acid esters .

Mode of Action

The compound interacts with its targets through a process called photo-aerobic selenium-π-acid multicatalysis . This process directly activates the C-C double bond of homoallylic carbonic acid esters using ambient air as the sole oxidant and visible light as an energy source . This is in contrast to conceptually related methods that commonly relied either on the stoichiometric addition of electrophiles onto the substrate’s alkene moiety or the presence of pre-installed leaving groups in allylic position of said alkene .

Biochemical Pathways

The activated C-C double bond of homoallylic carbonic acid esters serves as a tactically privileged functional group for the construction of cyclic carbonic acid esters by intramolecular cyclizations of carbonate nucleophiles . This process is part of the methodological efforts in the synthesis of 1,3-dioxan-2-ones, which serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .

Pharmacokinetics

The compound’s synthesis process, which involves the use of ambient air as the sole oxidant and visible light as an energy source, suggests that it may have unique pharmacokinetic properties .

Result of Action

The result of the action of this compound is the synthesis of cyclic carbonates from homoallylic carbonic acid esters . These cyclic carbonates are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-one can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

1,3-Dioxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3), and peracids.

    Reducing agents: H2/Ni, H2/Rh, Zn/HCl, LiAlH4, NaBH4.

    Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).

Major Products:

    Oxidation products: Carboxylic acids and lactones.

    Reduction products: Alcohols and alkanes.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1,3-Dioxan-2-one can be compared with other cyclic carbonates such as:

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and biomedical engineering.

Properties

IUPAC Name

1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHICDDUDORKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31852-84-3
Record name Trimethylene carbonate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31852-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20953766
Record name Trimethylene carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-03-4
Record name Trimethylene carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2453-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylene carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylene carbonate
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Record name 1,3-Dioxan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239
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Record name TRIMETHYLENE CARBONATE
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Synthesis routes and methods

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,3-Dioxan-2-one has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol.

A: Yes, this compound and its polymers have been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR [, , , , , , , , , ], FTIR [, , , , , ], and MALDI-TOF mass spectrometry [].

ANone: A variety of catalysts have been successfully employed in the ring-opening polymerization of this compound. These include:

  • Lewis acids: Examples include boron trifluoride etherate (BF3O(C2H5)2) [, ] and aluminum triflate (Al(OTf)3) [].
  • Metallo-organic complexes: For instance, β-diiminate zinc complexes like [(BDI)Zn(N(SiMe3)2)] (BDIiPr = 2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene) [].
  • Organic bases: Examples are 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-N,N-dimethylaminopyridine (DMAP) [].
  • Enzymes: Notably, lipases, particularly those derived from Candida antarctica and Pseudomonas fluorescens, have demonstrated effectiveness [, , ].

ANone: Lipases offer several benefits as catalysts for this compound polymerization:

    ANone: Yes, this compound can be copolymerized with other cyclic monomers to create copolymers with tailored properties. Some examples include:

    • L-lactide: This copolymerization yields biodegradable poly(ester-carbonate)s with tunable degradation rates, influenced by the copolymer composition [, , , , ].
    • Oxepan-2-one (ε-caprolactone): This copolymerization results in statistical copolymers with potential for tuning mechanical and degradation properties [, ].
    • 5,5-Dimethyl-1,3-dioxan-2-one (neopentylene carbonate): This leads to the formation of copolymers with altered thermal properties [, , ].

    ANone: The presence and nature of substituents on the this compound ring significantly influence its polymerization behavior:

    • Steric hindrance: Bulky substituents, such as those in 5,5-dimethyl-1,3-dioxan-2-one, can hinder the polymerization process and result in lower molecular weight polymers [, ].
    • Electronic effects: Electron-withdrawing groups can impact the reactivity of the cyclic carbonate ring, affecting both polymerization rate and polymer properties [, ].
    • Functional groups: Introducing functional groups, like allyl esters [] or benzyloxycarbonyl groups [, ], provides opportunities for post-polymerization modifications to tailor material properties or introduce functionalities for drug delivery or other applications.

    ANone: PTMC is generally considered to be a biodegradable polymer. Its degradation rate is influenced by factors such as:

    • Chemical composition: The presence of hydrolytically labile groups, like ester linkages in copolymers, can accelerate degradation [].

    ANone: Numerous analytical techniques are employed for the characterization of this compound and PTMC:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for determining monomer structure, polymer composition, and microstructure [, , , , , , , , , ].
    • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and monitor reactions during polymerization [, , , , , ].
    • Gel Permeation Chromatography (GPC): GPC provides information about molecular weight and molecular weight distribution of polymers [, , , , , , , , , , ].
    • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of polymers, such as glass transition temperature (Tg) and melting temperature (Tm) [, , , , , , , , ].
    • MALDI-TOF Mass Spectrometry: This technique allows for the analysis of polymer chain end groups and the identification of different polymer architectures [].

    ANone: PTMC holds promise for various biomedical applications due to its:

    • Biocompatibility: PTMC generally exhibits good biocompatibility, making it suitable for use in contact with biological systems [].
    • Biodegradability: PTMC degrades into non-toxic products, primarily 1,3-propanediol and carbon dioxide, making it suitable for implants and drug delivery systems [, , , , , ].
    • Tunable properties: Its properties can be tailored through copolymerization and modifications [, , , , ], allowing for the creation of materials with specific degradation rates, mechanical strengths, and surface properties.

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